1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one
Description
The compound 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one features a benzothiazole moiety linked via a piperidin-1-yloxy group to a butan-1-one backbone, with a 4-chlorophenylsulfonyl substituent. Its structure combines pharmacologically relevant motifs:
- Benzo[d]thiazole: Known for antimicrobial and receptor-binding properties .
- Piperidine ring: Common in CNS-targeting drugs and kinase inhibitors .
- 4-Chlorophenylsulfonyl group: Enhances metabolic stability and modulates solubility .
Synthetic routes for analogous compounds (e.g., alkylation of piperidine derivatives with benzothiazole precursors under reflux with K₂CO₃ in CH₃CN) suggest feasible scalability .
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-4-(4-chlorophenyl)sulfonylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S2/c23-16-7-9-18(10-8-16)31(27,28)15-3-6-21(26)25-13-11-17(12-14-25)29-22-24-19-4-1-2-5-20(19)30-22/h1-2,4-5,7-10,17H,3,6,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWBSAKAEMPSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 412.6 g/mol. The structure includes a piperidine ring, a benzo[d]thiazole moiety, and a sulfonyl group, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.6 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds containing benzo[d]thiazole and piperidine structures exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]thiazole have been shown to possess antibacterial and antifungal activities, which can be attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Studies on similar compounds have demonstrated that modifications in the thiazole ring can enhance cytotoxic effects against various cancer cell lines. For example, derivatives have been reported to inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells . The compound's ability to intercalate with DNA may contribute to its anticancer efficacy.
Enzyme Inhibition
The sulfonyl group in the compound is known for its role in enzyme inhibition. Compounds with similar functionalities have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively .
Antioxidant Activity
Antioxidant properties are also notable among related compounds. Studies have shown that thiazolidin-4-one derivatives exhibit significant free radical scavenging activity, which is beneficial for preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups can significantly influence its pharmacological profile:
- Benzo[d]thiazole Moiety : Enhances antimicrobial and anticancer activities.
- Piperidine Ring : Contributes to neuroprotective effects and modulates neurotransmitter systems.
- Sulfonyl Group : Associated with enzyme inhibition capabilities.
Table of Similar Compounds and Their Activities
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Benzo[d]thiazole | Contains a thiazole ring | Antimicrobial, anticancer |
| Piperidine | Six-membered saturated ring | Modulates neurotransmitter systems |
| Sulfonamide Derivatives | Contains sulfonyl groups | Antibacterial, enzyme inhibition |
Case Studies
- Antimicrobial Efficacy : A study on piperidine derivatives revealed that compounds with benzo[d]thiazole exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to membrane disruption .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that modifications to the thiazolidin-4-one scaffold led to enhanced cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values below 5 µM .
- Enzyme Inhibition Studies : Research indicated that certain sulfonamide derivatives effectively inhibited AChE activity, suggesting potential applications in treating Alzheimer's disease .
Scientific Research Applications
Pharmacological Properties
The pharmacological properties of this compound are primarily attributed to its structural components:
- Benzo[d]thiazole Moiety : This structural unit is known for its antimicrobial and anticancer activities. Compounds containing benzo[d]thiazole derivatives have been reported to exhibit significant biological effects, including inhibition of tumor growth and antimicrobial properties against various pathogens .
- Piperidine Ring : The piperidine structure is associated with various therapeutic effects, such as anesthetic properties and modulation of neurotransmitter systems. Piperidine derivatives are often explored for their potential in treating conditions like depression and anxiety .
- Sulfonyl Group : The presence of the sulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to enzyme inhibition and other therapeutic actions. Sulfonamides are well-documented for their antibacterial properties and roles in cancer chemotherapy .
Research indicates that 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial properties. For instance, derivatives containing the benzo[d]thiazole moiety have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth .
- Enzyme Inhibition : This compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are relevant for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Case Studies and Research Findings
Several studies have investigated the applications of compounds similar to 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one:
- Antibacterial Studies : One study synthesized various piperidine derivatives, including those with sulfonamide groups, and assessed their antibacterial activity against common pathogens. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
- Anticancer Research : Another research effort focused on the anticancer properties of benzo[d]thiazole derivatives. The study revealed that these compounds could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
- Enzyme Inhibition Analysis : A detailed analysis of enzyme inhibition showed that compounds with similar structures could effectively inhibit AChE activity. This property is particularly relevant for developing drugs aimed at treating neurodegenerative diseases like Alzheimer's .
Chemical Reactions Analysis
Sulfonation and Sulfonyl Group Reactivity
The (4-chlorophenyl)sulfonyl group is a key electrophilic center. In sulfonamide derivatives, sulfonyl groups participate in nucleophilic substitutions under basic conditions. For example:
-
Hydrolysis : Alkaline conditions (e.g., NaOH/H₂O) may cleave the sulfonyl-oxygen bond, yielding sulfonic acid derivatives .
-
Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling could replace the 4-chloro substituent with aryl/heteroaryl groups, though steric hindrance from the sulfonyl group may limit reactivity .
Table 1: Reactivity of Sulfonyl Group in Analogous Systems
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Alkaline hydrolysis | 1M NaOH, 80°C, 6h | 4-Hydroxyphenylsulfonyl derivative | |
| Nucleophilic substitution | R-NH₂, DMF, 100°C | Sulfonamide adducts |
Nucleophilic Reactions at the Ketone Moiety
The butan-1-one group is susceptible to nucleophilic attack. Reported transformations include:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol, though steric effects from the adjacent piperidine may slow kinetics .
-
Grignard Addition : Organomagnesium reagents (e.g., RMgX) yield tertiary alcohols, but competing reactions with sulfonyl groups require careful control .
Table 2: Ketone Reactivity in Related Piperidine Derivatives
| Substrate | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Piperidinyl ketone analog | NaBH₄, MeOH | Secondary alcohol | 72 | |
| Aryl sulfonyl ketone | MeMgBr, THF | Tertiary alcohol | 58 |
Piperidine Ring Functionalization
The piperidine nitrogen may undergo alkylation or acylation. For example:
-
Reductive Amination : Reaction with aldehydes/ketones (e.g., NaBH₃CN) introduces substituents at the piperidine nitrogen .
-
Quaternization : Treatment with alkyl halides (e.g., CH₃I) forms quaternary ammonium salts, enhancing water solubility .
Benzo[d]thiazol-2-yloxy Group Modifications
The benzo[d]thiazol ring is redox-active and participates in:
-
Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) at the 5- or 6-position of the benzothiazole .
-
Ring-Opening : Strong bases (e.g., KOtBu) cleave the thiazole ring, though this disrupts the pharmacophore in bioactive analogs .
Biological Interactions and Stability
While direct data for this compound is limited, structurally related sulfonamide-piperidine hybrids exhibit:
-
Metabolic Oxidation : CYP450-mediated hydroxylation of the piperidine ring .
-
Hydrolytic Degradation : The sulfonyl group undergoes slow hydrolysis in plasma (t₁/₂ = 12–24 h) .
Critical Analysis
-
Synthetic Challenges : Steric hindrance from the piperidine and sulfonyl groups may limit reaction efficiency.
-
Unanswered Questions : Direct experimental data on photostability and regioselectivity in electrophilic substitutions are lacking.
-
Opportunities : Modular synthesis via Suzuki coupling or reductive amination could generate derivatives for structure-activity studies .
Comparison with Similar Compounds
Key Structural Features and Modifications
The table below highlights critical differences between the target compound and its closest analogs:
Key Observations :
- Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., ) may exhibit enhanced solubility due to increased polarity, while piperidine derivatives (target compound, ) could improve blood-brain barrier penetration .
- Aryl Sulfonyl Groups : The 4-chlorophenylsulfonyl group (target, ) may confer higher lipophilicity than 4-fluorophenyl (), impacting pharmacokinetics .
Pharmacological and Physicochemical Properties
- Antimicrobial Activity : Benzothiazole derivatives (e.g., ) demonstrate broad-spectrum antimicrobial effects. The target compound’s sulfonyl group may enhance membrane permeability, though specific data are lacking.
- Receptor Interactions: Piperidine/piperazine analogs (e.g., ) often target serotonin or cannabinoid receptors. The 4-chlorophenylsulfonyl group in the target compound may modulate selectivity for unexplored targets.
- Physicochemical Properties :
Q & A
Q. What are the optimal synthetic routes and critical steps for producing 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one with high purity?
- Methodological Answer : The synthesis typically involves multi-step procedures, including:
- Step 1 : Alkylation of a piperidine or piperazine precursor (e.g., 4-(4-chlorophenyl)piperazine) with a benzothiazole-containing intermediate under reflux conditions using acetonitrile (CH₃CN) and potassium carbonate (K₂CO₃) .
- Step 2 : Sulfonylation of the intermediate with 4-chlorophenylsulfonyl chloride, requiring anhydrous conditions and a base like triethylamine to trap HCl byproducts .
- Step 3 : Purification via flash column chromatography (FCC) with gradients of ethyl acetate (EtOAc) and hexane (9.5:0.5) to isolate the product .
Critical Optimization Parameters : - Temperature control during exothermic reactions (e.g., alkylation).
- Use of inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Monitoring reaction progress via thin-layer chromatography (TLC) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and confirming the purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the chemical environment of protons and carbons, particularly the benzothiazole, piperidine, and sulfonyl moieties. Deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) ensure accuracy .
- Mass Spectrometry (LCMS/HRMS) : LCMS verifies molecular weight ([M+H]⁺), while HRMS provides exact mass to confirm the molecular formula .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using a C18 column and methanol/buffer mobile phases (e.g., pH 4.6 acetate buffer) .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the interaction of this compound with potential biological targets such as the dopamine D2 receptor?
- Methodological Answer :
- Target Selection : Prioritize receptors with known binding to benzothiazole or sulfonyl derivatives (e.g., dopamine D2 receptor, serotonin transporters) .
- Software Tools : Use AutoDock4 or AutoDock Vina for flexible docking, allowing side-chain mobility in the receptor’s binding pocket .
- Protocol :
Prepare the ligand: Optimize the compound’s 3D structure using Avogadro or Open Babel, assigning Gasteiger charges.
Prepare the receptor: Retrieve the D2 receptor structure (PDB ID: 6CM4) and remove water molecules/co-crystallized ligands.
Define the grid box: Center on the orthosteric binding site (coordinates x= -14.5, y= 20.1, z= -5.8) with dimensions 60×60×60 Å.
Run docking simulations with Lamarckian genetic algorithm (50 runs, 25 million energy evaluations) .
- Validation : Compare docking poses with known D2 antagonists (e.g., haloperidol) and validate using MM/GBSA binding energy calculations .
Q. What methodologies are recommended for resolving contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Confirm activity using unrelated techniques (e.g., cell-based viability assays vs. enzymatic inhibition assays) .
- Structure-Activity Relationship (SAR) Analysis : Synthesize analogs (e.g., varying sulfonyl or benzothiazole substituents) to isolate pharmacophoric features .
- Computational Validation : Use Multiwfn for electron localization function (ELF) analysis to predict reactive sites, or molecular dynamics simulations to assess target binding stability .
- Case Study : If anti-inflammatory activity conflicts between LPS-stimulated macrophages and in vivo models, measure cytokine levels (IL-6, TNF-α) in both systems and correlate with pharmacokinetic parameters (e.g., plasma half-life) .
Q. How can researchers design experiments to evaluate the pharmacokinetic properties of this compound, such as metabolic stability or blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Metabolic Stability :
- In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LCMS. Calculate intrinsic clearance (Clᵢₙₜ) using the substrate depletion method .
- Key CYP Enzymes : Test inhibition of CYP3A4/2D6 using fluorogenic probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- BBB Penetration :
- PAMPA-BBB Assay : Measure permeability (Pe) using a lipid-coated membrane; Pe > 4.0×10⁻⁶ cm/s predicts high BBB penetration .
- In silico Prediction : Use SwissADME to compute topological polar surface area (TPSA); TPSA < 90 Ų favors BBB crossing .
- Data Integration : Combine results with molecular weight (MW < 500) and LogP (2–5) to optimize lead candidates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antimicrobial activity of benzothiazole derivatives across studies?
- Methodological Answer :
- Standardize Assays : Use CLSI/MICE guidelines for MIC determination against reference strains (e.g., S. aureus ATCC 29213) .
- Control Variables : Account for solvent effects (e.g., DMSO concentration ≤1%) and inoculum size variations .
- Cross-Study Comparison : Normalize data to positive controls (e.g., ciprofloxacin) and perform meta-analysis using tools like RevMan .
- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated bacteria, linking activity to specific pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
